Cas no 2751611-66-0 (tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate)
![tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate structure](https://ko.kuujia.com/scimg/cas/2751611-66-0x500.png)
2751611-66-0 structure
상품 이름:tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate
- EN300-37098674
- 2751611-66-0
-
- 인치: 1S/C11H19NO3/c1-9(2,3)15-8(14)12-11(7-13)6-10(11)4-5-10/h13H,4-7H2,1-3H3,(H,12,14)
- InChIKey: XDOUBDNRRCDYQZ-UHFFFAOYSA-N
- 미소: OCC1(CC21CC2)NC(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 213.13649347g/mol
- 동위원소 질량: 213.13649347g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 4
- 복잡도: 291
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.9
- 토폴로지 분자 극성 표면적: 58.6Ų
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37098674-0.1g |
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 0.1g |
$515.0 | 2023-06-02 | |
Enamine | EN300-37098674-0.5g |
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 0.5g |
$1158.0 | 2023-06-02 | |
Enamine | EN300-37098674-10.0g |
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 10g |
$6390.0 | 2023-06-02 | |
Enamine | EN300-37098674-0.05g |
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 0.05g |
$344.0 | 2023-06-02 | |
1PlusChem | 1P028Z0Y-50mg |
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 50mg |
$487.00 | 2024-05-07 | |
1PlusChem | 1P028Z0Y-2.5g |
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 2.5g |
$3662.00 | 2024-05-07 | |
1PlusChem | 1P028Z0Y-5g |
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 5g |
$5388.00 | 2024-05-07 | |
1PlusChem | 1P028Z0Y-500mg |
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 500mg |
$1494.00 | 2024-05-07 | |
1PlusChem | 1P028Z0Y-10g |
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 10g |
$7960.00 | 2024-05-07 | |
1PlusChem | 1P028Z0Y-250mg |
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate |
2751611-66-0 | 95% | 250mg |
$971.00 | 2024-05-07 |
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate 관련 문헌
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
5. Book reviews
2751611-66-0 (tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate) 관련 제품
- 98786-41-5(7-bromo-8-methyl-5-nitroquinoline)
- 2241141-40-0(1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride)
- 2649085-09-4(1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene)
- 1888779-18-7(4-Aminomethyl-oxazole-2-carboxylic acid)
- 2228868-38-8(4-(2-bromo-1,3-thiazol-4-yl)butan-1-amine)
- 2171170-25-3(5-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid)
- 2172247-17-3(2-ethyl-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)butanoic acid)
- 2175978-35-3(2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine)
- 904325-90-2(2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene)
- 2171706-21-9(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-4,4,4-trifluorobutanoic acid)
추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
